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Compound of Interest

Compound Name: Yoshi-864

Cat. No.: B1683515

In an effort to provide researchers, scientists, and drug development professionals with a
comprehensive and objective evaluation of the historical clinical trial data for the alkylating
agent Yoshi-864 (improsan), this guide presents a comparative analysis against current
standard-of-care treatments for ovarian and bladder cancer. Due to the age of the Yoshi-864
trials, conducted in the 1970s and 1980s, a direct comparison with contemporary clinical trial
data is challenging. However, by examining key efficacy and safety parameters, this guide aims
to contextualize the performance of Yoshi-864 and offer insights into the evolution of treatment

paradigms for these malignancies.

Comparative Efficacy and Safety Analysis

The following tables summarize the available quantitative data from a Phase Il clinical trial of
Yoshi-864 in solid tumors and compare it with data from clinical trials of modern standard-of-
care chemotherapy regimens for advanced ovarian and bladder cancer. It is important to note
that the overall response rate reported for Yoshi-864 was across a range of solid tumors and
not specific to ovarian or bladder cancer.

Table 1: Comparison of Efficacy in Advanced Ovarian
Cancer
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. ) Overall Response Complete
Treatment Regimen No. of Patients
Rate (ORR) Response (CR)

Yoshi-864 208 (all solid tumors) 11%J1] Not Reported
Paclitaxel + Cisplatin 410 73%([2] 54%
Paclitaxel +

] 208 64%]3] Not Reported
Carboplatin

Table 2: Comparison of Efficacy in Advanced Bladder
Cancer

. . Overall Response Complete
Treatment Regimen No. of Patients
Rate (ORR) Response (CR)
Yoshi-864 208 (all solid tumors) 11%J1] Not Reported
Gemcitabine +
203 40.4%][4] 8%[4]

Cisplatin

Gemcitabine + .
15% (pathological CR)

Cisplatin 32 Not Applicable 5]

(neoadjuvant)

Table 3: Comparison of Key Adverse Events
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] Paclitaxel + Gemcitabine +
Adverse Event Yoshi-864 . . . .
Cisplatin Cisplatin
) ) Anemia, Neutropenia,
Leukopenia, Granulocytopenia,

Hematological

Thrombocytopenia[6]

Thrombocytopenial3]

Thrombocytopenia[5]
[7]

Gastrointestinal

Nausea, Vomiting[6]

Nausea, Vomiting[3]

Nausea, Vomiting

] Not Prominently Peripheral Not Prominently
Neurological o
Reported Neurotoxicity[3] Reported
Not Prominently o o
Renal Nephrotoxicity Nephrotoxicity[8]
Reported
] Hypersensitivity Venous
Other Fever, Sleepiness|[6] ) )
Reactions Thromboembolism[5]

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for the
interpretation of their results. The following sections outline the experimental protocols for the
key treatments discussed.

Yoshi-864 (Phase Il Solid Tumors)

o Dosage and Administration: 2 mg/kg/day administered via intravenous push for 5
consecutive days.[1]

o Treatment Cycle: The 5-day treatment course was repeated every 6 weeks.[1]

Paclitaxel + Cisplatin (Advanced Ovarian Cancer)

o Dosage and Administration:
o Paclitaxel: 175 mg/m? administered as a 3-hour intravenous infusion.[3]
o Cisplatin: 75 mg/m2 administered intravenously.[3]

» Treatment Cycle: Repeated every 3 weeks for at least six cycles.[3]
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» Premedication and Support: Patients received premedication including dexamethasone,
clemastine, and cimetidine.[9] Anti-emetic prophylaxis and hydration were also administered
to manage side effects.[9]

Gemcitabine + Cisplatin (Advanced Bladder Cancer)

o Dosage and Administration:

o Gemcitabine: 1000 mg/m2 administered intravenously on days 1, 8, and 15 of a 28-day
cycle.

o Cisplatin: 70 mg/m2 administered intravenously on day 1 or 2 after gemcitabine.
o Treatment Cycle: Repeated every 28 days for up to six cycles.

e Supportive Care: Pre- and post-chemotherapy hydration is crucial to prevent cisplatin-
induced nephrotoxicity.[8][10] Antiemetics are also a standard part of the regimen.[10]

Visualizing Mechanisms and Processes

To further elucidate the scientific principles and procedural frameworks relevant to these clinical
trials, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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